molecular formula C22H18N2O5S B2748161 methyl 4-({[(5-benzoylthiophen-2-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1797963-23-5

methyl 4-({[(5-benzoylthiophen-2-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2748161
CAS No.: 1797963-23-5
M. Wt: 422.46
InChI Key: BBNFRVXFHVSALL-UHFFFAOYSA-N
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Description

methyl 4-({[(5-benzoylthiophen-2-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound that features a thiophene ring, a benzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(5-benzoylthiophen-2-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-({[(5-benzoylthiophen-2-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets:

Properties

IUPAC Name

methyl 4-[[2-[(5-benzoylthiophen-2-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-29-22(28)15-7-9-16(10-8-15)24-21(27)20(26)23-13-17-11-12-18(30-17)19(25)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNFRVXFHVSALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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